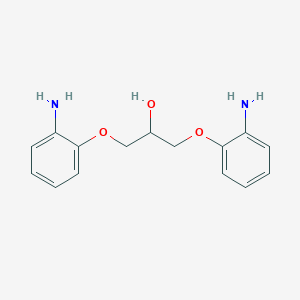
1,3-bis(2-aminophenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,3-bis(o-aminophenoxy)- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fieldsThe chemical structure consists of two o-aminophenol groups connected by a propane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1,3-bis(o-aminophenoxy)- involves the reaction between 2-aminophenol and 1,3-dibromopropane in the presence of a base such as potassium carbonate. This reaction results in the formation of the compound as a white crystalline solid with a melting point of 168-170°C.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the ease of synthesis and availability of the starting materials make it a feasible candidate for large-scale production. The stability of the compound under ambient conditions further supports its industrial applicability.
Chemical Reactions Analysis
Types of Reactions: 2-Propanol, 1,3-bis(o-aminophenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield aminophenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted aminophenol compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) with enhanced properties.
Medicine: Potential use in the development of new drugs due to its ability to form stable complexes with metal ions.
Industry: Applications in catalysis and sensing due to its ability to form coordination complexes with metal ions such as copper (II), nickel (II), and cobalt (II).
Mechanism of Action
The mechanism of action of 2-Propanol, 1,3-bis(o-aminophenoxy)- is not fully understood. it is believed to involve the formation of coordination complexes with metal ions. These complexes exhibit various properties, including catalytic and sensing capabilities. The compound has been shown to form stable complexes with metal ions, which are crucial for its applications in catalysis and sensing.
Comparison with Similar Compounds
- 1,3-Bis(4-aminophenoxy)-2-propanol
- 1,3-Bis(2-aminophenoxy)propan-2-ol
- 1,3-Bis(2-chlorophenoxy)propan-2-ol
Comparison: 2-Propanol, 1,3-bis(o-aminophenoxy)- is unique due to its specific structure, which allows it to form stable coordination complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable for applications in catalysis and sensing.
Properties
CAS No. |
108719-15-9 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1,3-bis(2-aminophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H18N2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10,16-17H2 |
InChI Key |
RRQQEGUVNLWYAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
Key on ui other cas no. |
108719-15-9 |
Synonyms |
1,3-bis(2-aminophenoxy)propan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















